molecular formula C13H12N2O B13991074 2-Methyl-N-pyridin-2-yl-benzamide

2-Methyl-N-pyridin-2-yl-benzamide

Cat. No.: B13991074
M. Wt: 212.25 g/mol
InChI Key: MRKIJNKNOOCNBP-UHFFFAOYSA-N
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Description

2-Methyl-N-pyridin-2-yl-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a benzamide core with a methyl group and a pyridinyl group attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-pyridin-2-yl-benzamide typically involves the reaction of 2-aminopyridine with a substituted benzoyl chloride. One common method is the amidation reaction, where 2-aminopyridine reacts with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired benzamide product .

Industrial Production Methods

For large-scale production, the synthesis can be optimized using bimetallic metal-organic frameworks as catalysts. For example, Fe2Ni-BDC (iron-nickel-benzenedicarboxylate) has been shown to efficiently catalyze the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene, producing high yields of the benzamide compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-pyridin-2-yl-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

2-Methyl-N-pyridin-2-yl-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-pyridin-2-yl-benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-pyridin-2-yl-benzamide is unique due to the presence of both a methyl group and a pyridinyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H12N2O/c1-10-6-2-3-7-11(10)13(16)15-12-8-4-5-9-14-12/h2-9H,1H3,(H,14,15,16)

InChI Key

MRKIJNKNOOCNBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=N2

Origin of Product

United States

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